Benzoic acid, 4-(2-thienyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(2-thienyl)-, ethyl ester is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a benzoic acid moiety substituted with a thienyl group at the 4-position and an ethyl ester functional group. The presence of the thienyl group, a sulfur-containing heterocycle, adds unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2-thienyl)-, ethyl ester typically involves the esterification of 4-(2-thienyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(2-thienyl)benzoic acid+ethanolacid catalystbenzoic acid, 4-(2-thienyl)-, ethyl ester+water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. This method allows for efficient production and easy scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(2-thienyl)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Hydrolysis: 4-(2-thienyl)benzoic acid and ethanol.
Reduction: 4-(2-thienyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4-(2-thienyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of esters with biological systems.
Medicine: Research into potential pharmacological properties, such as anti-inflammatory or antimicrobial activities, is ongoing.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2-thienyl)-, ethyl ester depends on its specific application. In general, esters can interact with biological systems through hydrolysis, releasing the corresponding carboxylic acid and alcohol. The thienyl group may also interact with specific molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, ethyl ester: Lacks the thienyl group, resulting in different chemical properties and reactivity.
4-(2-Thienyl)benzoic acid: The carboxylic acid form of the compound, which can be converted to the ester through esterification.
Thiophene derivatives: Compounds containing the thienyl group but with different substituents.
Uniqueness
The presence of both the benzoic acid moiety and the thienyl group in benzoic acid, 4-(2-thienyl)-, ethyl ester imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
75601-33-1 |
---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
ethyl 4-thiophen-2-ylbenzoate |
InChI |
InChI=1S/C13H12O2S/c1-2-15-13(14)11-7-5-10(6-8-11)12-4-3-9-16-12/h3-9H,2H2,1H3 |
InChI Key |
HUGDGQUJYNNTSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.